![molecular formula C19H12ClFN2OS B3403061 3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105211-94-6](/img/structure/B3403061.png)
3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidinone core, which is known for its versatility in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl source under acidic or basic conditions.
Introduction of Substituents: The 2-chlorobenzyl and 3-fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions may require the use of strong bases or catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thieno[3,2-d]pyrimidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Could produce alcohols or amines.
Substitution: Results in various substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is characterized by a fused thiophene and pyrimidine ring structure. The presence of a chlorobenzyl and a fluorophenyl substituent enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.
Biological Activities
Research indicates that 3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits various biological activities:
- Antiproliferative Effects : In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. Its mechanism may involve the disruption of cellular signaling pathways essential for cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it targets the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, leading to ATP depletion and subsequent bacterial death .
Case Studies
Several studies have documented the applications of this compound in various research contexts:
- Cancer Research : A study demonstrated that this compound exhibited significant antiproliferative activity against breast cancer cell lines. The research focused on elucidating the compound's mechanism of action through cell cycle analysis and apoptosis assays.
- Antimycobacterial Activity : In another investigation, the compound was evaluated for its efficacy against Mycobacterium tuberculosis. The results indicated that it effectively inhibited bacterial growth in vitro, supporting its potential as a lead compound for developing new tuberculosis therapies .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis , disrupting the bacterial energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of a ketone at the 4-position.
Uniqueness
3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its combination of a 2-chlorobenzyl and a 3-fluorophenyl group makes it particularly interesting for medicinal chemistry research.
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Structure
The compound features a thieno[3,2-d]pyrimidine core , characterized by a fused thiophene and pyrimidine ring structure. The presence of a chlorobenzyl group and a fluorophenyl substituent enhances its chemical reactivity and biological activity.
Molecular Formula
- Molecular Formula : C17H14ClFN2OS
- Molecular Weight : 348.82 g/mol
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth in:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
The IC50 values for these cell lines suggest potent cytotoxic effects, with values reported as low as 1.18 µM for certain derivatives in related studies .
The mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. The compound has been shown to target:
- Pim-1 Kinase : A serine/threonine kinase implicated in cancer progression. The inhibition of Pim-1 leads to reduced survival signals in cancer cells, promoting apoptosis .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimycobacterial Activity
In addition to its anticancer properties, this compound demonstrates promising activity against Mycobacterium tuberculosis by inhibiting Cytochrome bd oxidase (Cyt-bd) . This inhibition disrupts ATP production within the bacterium, leading to its death .
Table 2: Antimycobacterial Activity
Target Enzyme | Effect | Reference |
---|---|---|
Cytochrome bd | Inhibition of ATP production |
Research Findings and Case Studies
- In Vitro Studies : A study conducted on various thienopyrimidine derivatives revealed that compounds structurally similar to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines when compared to standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents such as chlorine and fluorine on the benzyl and phenyl groups significantly increases the biological activity of thienopyrimidines. This highlights the importance of molecular modifications in enhancing therapeutic efficacy .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-16-7-2-1-4-13(16)9-23-11-22-17-15(10-25-18(17)19(23)24)12-5-3-6-14(21)8-12/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQYGWLERZOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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